

Mass Spectrometry Fragmentation Analysis of 1-(o-Tolyl)biguanide: A Technical Guide

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Compound of Interest

Compound Name: 1-(o-Tolyl)biguanide

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Introduction

1-(o-Tolyl)biguanide is a chemical compound belonging to the biguanide class, a group of substances known for their therapeutic applications, most notably in the management of type 2 diabetes. As with any compound in drug discovery and development, a thorough understanding of its physicochemical properties is paramount. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of **1-(o-Tolyl)biguanide**, offering valuable insights for researchers in pharmacology, medicinal chemistry, and analytical sciences.

Molecular Structure and Properties

1-(o-Tolyl)biguanide possesses a molecular formula of $C_9H_{13}N_5$ and a molecular weight of approximately 191.23 g/mol. [1] In positive ion mode mass spectrometry, it readily forms a protonated molecule $[M+H]^+$.

Mass Spectrometry Data

While extensive fragmentation data for **1-(o-Tolyl)biguanide** is not readily available in the public domain, analysis of its structure and comparison with related biguanide compounds

allow for a proposed fragmentation pattern. The following table summarizes the expected key ions.

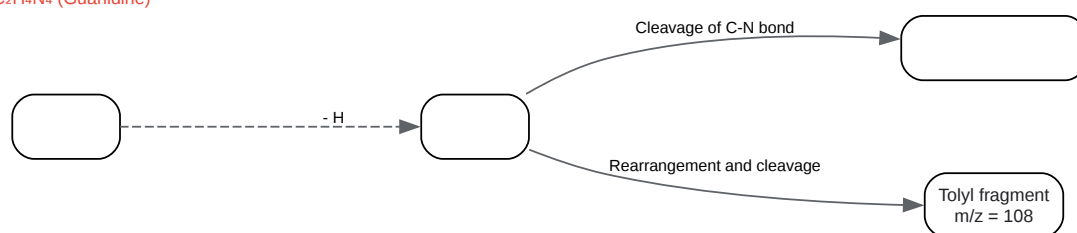
Ion Description	Proposed Structure	Theoretical m/z
Protonated Molecule	$[C_9H_{14}N_5]^+$	192.12
Molecular Ion	$[C_9H_{13}N_5]^+$	191.12
o-Toluidine fragment	$[C_7H_9N]^+$	107.07
Tolyl fragment	$[C_7H_8]^+$	108.06

Proposed Fragmentation Pathway

The fragmentation of **1-(o-Tolyl)biguanide** is expected to proceed through several key steps, primarily involving the cleavage of the biguanide moiety and the bond connecting it to the tolyl group. The following diagram illustrates the proposed fragmentation logic.

- C₂H₃N₄ (Aminoguanidine radical)

- C₂H₄N₄ (Guanidine)



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Caption: Proposed fragmentation pathway of **1-(o-Tolyl)biguanide**.

Experimental Protocols

Detailed experimental protocols for obtaining the mass spectrum of **1-(o-Tolyl)biguanide** are not extensively published. However, based on the analysis of similar biguanide compounds, a general methodology can be proposed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar biguanides.^{[2][3][4][5][6]}
 - Column: A HILIC column (e.g., amide-based).
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).
 - Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).
- Mass Spectrometry:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for biguanides.^[2]
 - Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap is recommended for accurate mass measurements.
 - MS/MS Fragmentation: Collision-Induced Dissociation (CID) would be employed to generate fragment ions. The collision energy would need to be optimized to achieve a balance between the precursor ion and the desired fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the polar biguanide group would likely be necessary to improve volatility and chromatographic performance.

Discussion of Fragmentation Mechanism

The proposed fragmentation of **1-(o-Tolyl)biguanide** is primarily driven by the lability of the C-N bonds within the biguanide structure and the bond linking the biguanide moiety to the aromatic ring.

- **Formation of the Protonated Molecule/Molecular Ion:** In ESI, the molecule is expected to readily accept a proton to form the $[M+H]^+$ ion with m/z 192. In Electron Ionization (EI), the molecular ion M^+ at m/z 191 would be observed.
- **Cleavage of the Aryl-N Bond:** A primary fragmentation pathway likely involves the cleavage of the bond between the tolyl group and the biguanide nitrogen. This can lead to the formation of the o-toluidine fragment at m/z 107. This is a common fragmentation pattern for N-aryl compounds.
- **Formation of the Tolyl Fragment:** A rearrangement followed by cleavage can result in the formation of a tolyl cation or a related species with m/z 108. This fragment is a common feature in the mass spectra of tolyl-containing compounds.
- **Fragmentation of the Biguanide Chain:** The biguanide chain itself can undergo various cleavages, though these fragments are often of lower mass and may be less diagnostic than the fragments containing the tolyl group.

Conclusion

This technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of **1-(o-Tolyl)biguanide** based on its chemical structure and the known behavior of similar compounds. The proposed fragmentation pathways and key fragment ions serve as a valuable reference for researchers working on the identification, characterization, and quantification of this and other related biguanide compounds. The provided experimental workflow offers a starting point for the development of robust analytical methods for the analysis of **1-(o-Tolyl)biguanide** in various matrices. Further empirical studies are warranted to confirm and expand upon the fragmentation patterns detailed in this guide.

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